CMP-5 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

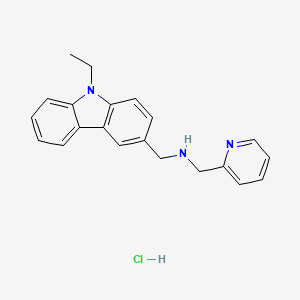

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFUKBECEABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CMP-5 Hydrochloride: A Technical Guide to a First-in-Class PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 hydrochloride is a pioneering, cell-permeable small molecule identified as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression, signal transduction, and RNA splicing. Dysregulation of PRMT5 is implicated in various malignancies, particularly hematological cancers like B-cell lymphomas. This compound exerts its anti-neoplastic effects by occupying the PRMT5 catalytic site, preventing the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its substrates. This inhibition leads to the reactivation of tumor suppressor pathways and induction of apoptosis in cancer cells, with a notable selectivity for malignant cells over normal lymphocytes. This document provides an in-depth guide to the mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing its inhibitory activity, and providing the experimental protocols used to elucidate its function.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on target proteins, a key post-translational modification in cellular regulation. In complex with its binding partner MEP50 (Methylosome Protein 50), PRMT5 methylates a variety of substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), typically leading to transcriptional repression. Elevated PRMT5 expression is a hallmark of several cancers, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL), where it contributes to lymphomagenesis by silencing tumor suppressor genes.

This compound was developed as a first-in-class, selective inhibitor of PRMT5. It is a carbazole-based compound that was identified for its ability to block PRMT5 methyltransferase activity. Its mechanism provides a therapeutic strategy to reverse the oncogenic epigenetic modifications driven by PRMT5, making it a valuable tool for research and a foundational compound for the development of next-generation PRMT5 inhibitors.

Core Mechanism of Action

This compound functions as a direct inhibitor of the PRMT5 enzyme. It selectively binds to the catalytic site of PRMT5, preventing the symmetric dimethylation of its histone and non-histone substrates.[1][2] This action blocks the primary enzymatic function of PRMT5, leading to a cascade of downstream effects that selectively impair the survival and proliferation of cancer cells.

Enzymatic Inhibition

CMP-5 specifically inhibits the methyltransferase activity of PRMT5, which results in a global reduction of symmetric dimethylarginine (sDMA) marks on cellular proteins. A key substrate used to monitor this activity is histone H4, where PRMT5 catalyzes the S2Me-H4R3 mark. CMP-5 effectively blocks this modification.[1][3] The inhibitor shows high selectivity for PRMT5, with no significant activity against other methyltransferases like PRMT1, PRMT4, and PRMT7.[3][4]

Signaling Pathways Modulated by this compound

The inhibition of PRMT5 by CMP-5 triggers significant changes in multiple signaling pathways critical for the survival of malignant B-cells and the proliferation of inflammatory T-cells.

In the context of Epstein-Barr Virus (EBV)-driven B-cell transformation and lymphomas, PRMT5 is a critical oncogenic driver. CMP-5 reverses these effects through several interconnected pathways:

-

Reactivation of Tumor Suppressor Genes: PRMT5, as part of a repressive complex with p65 (a subunit of NF-κB) and HDAC3, silences tumor suppressor genes. CMP-5 treatment leads to the loss of this repressive complex from gene promoters. A notable example is the restoration of miR-96 expression, which in turn creates a negative feedback loop by downregulating PRMT5.

-

Inhibition of B-Cell Receptor (BCR) Signaling: CMP-5 treatment enhances the expression of the protein tyrosine phosphatase PTPROt. This phosphatase dephosphorylates and inactivates key kinases in the BCR signaling pathway, such as BTK and SRC, thereby inhibiting pro-survival signals.[5]

-

Disruption of Pro-Survival Signaling: PRMT5 is involved in positive feedback loops with the PI3K/AKT pathway and promotes WNT/β-catenin signaling. By inhibiting PRMT5, CMP-5 disrupts these critical oncogenic signaling networks that drive lymphoma cell proliferation and survival.

Below is a diagram illustrating the signaling pathway affected by CMP-5 in B-cell lymphoma.

References

CMP-5 Hydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other disease areas due to its critical role in various cellular processes.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][3][4] This post-translational modification regulates key cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][4] Dysregulation and overexpression of PRMT5 are linked to the progression of numerous cancers, including lymphomas, lung cancer, breast cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[2][5][6]

CMP-5 hydrochloride is a potent, cell-permeable, and selective small-molecule inhibitor of PRMT5.[7][8][9] This carbazole-based compound has been instrumental in elucidating the cellular functions of PRMT5 and shows promise as a novel therapeutic approach, particularly for B-cell lymphomas.[8][10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the methyltransferase activity of PRMT5.[7][9][11] It occupies the catalytic site of human PRMT5 (hPRMT5), thereby blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[8][10] A key consequence of PRMT5 inhibition by CMP-5 is the selective blockage of symmetric dimethylation marks, such as symmetric dimethylarginine on Histone 4 at Arginine 3 (S2Me-H4R3) and Histone 3 at Arginine 8 (S2Me-H3R8).[7][8][10] Notably, CMP-5 does not affect the asymmetric methylation of H4R3, highlighting its specificity for Type II PRMTs like PRMT5.[8][10]

The compound exhibits high selectivity for PRMT5, showing no activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[7][9][11] This specificity makes CMP-5 a valuable tool for studying PRMT5-specific functions and a promising candidate for targeted therapy.

Quantitative Data

The inhibitory and cytotoxic activities of CMP-5 have been quantified in various assays. The data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Inhibitory Activity of CMP-5

| Target | Assay Type | IC50 | Selectivity | Reference |

| PRMT5 | Methyltransferase Activity | Potent Inhibition (Specific value not cited) | Selective vs. PRMT1, PRMT4, PRMT7 | [7][8][9][11] |

| PRMT1 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |

| PRMT4 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |

| PRMT7 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |

Table 2: Cellular Activity of CMP-5

| Cell Type | Effect Measured | Incubation Time | Concentration/IC50 | Reference |

| Lymphoma Cells | Cytotoxicity | 24-72 hours | Selectively toxic (0-100 µM) | [7][9] |

| Normal Resting B Lymphocytes | Cytotoxicity | 24-72 hours | Limited toxicity (0-100 µM) | [7][9] |

| Human Th1 Cells | Proliferation Inhibition | 24 hours | IC50: 26.9 µM | [7][9][11] |

| Human Th2 Cells | Proliferation Inhibition | 24 hours | IC50: 31.6 µM | [7][9][11] |

| Mouse Th1 Cells | Proliferation Inhibition | 24 hours | 91% inhibition at 25 µM | [7][9] |

| 60A Cells (Lymphoma) | Protein Expression | 24 hours | Decreased p-BTK & pY(416)SRC at 40 µM | [7][9] |

| Adult T-cell Leukemia/Lymphoma (ATL) | Cell Viability | 120 hours | IC50: 0-50 µM | [12] |

Signaling Pathways Modulated by CMP-5

PRMT5 is a central regulator of multiple signaling pathways implicated in cancer cell proliferation and survival. By inhibiting PRMT5, CMP-5 can modulate these critical networks.

WNT/β-catenin and AKT/GSK3β Signaling

In non-Hodgkin's lymphoma, PRMT5 promotes cell survival by activating WNT/β-catenin and AKT/GSK3β signaling.[13] PRMT5 epigenetically silences WNT antagonists like AXIN2 and WIF1.[13][14] Inhibition of PRMT5 with CMP-5 leads to the de-repression of these antagonists, inactivation of phospho-AKT and phospho-GSK3β, and a subsequent decrease in the transcription of WNT/β-catenin target genes such as CYCLIN D1, c-MYC, and SURVIVIN, ultimately inducing lymphoma cell death.[13][14]

Caption: PRMT5 inhibition by CMP-5 blocks WNT/β-catenin and AKT signaling.

PI3K/AKT/mTOR and ERK Pathways

PRMT5 influences the PI3K/AKT/mTOR and ERK signaling pathways, which are central to cell proliferation, survival, and growth.[15] It can promote the expression of growth factor receptors like FGFR3, thereby activating these downstream cascades.[15] Inhibition of PRMT5 has been shown to impede the activation of the PI3K/AKT/mTOR and ERK pathways, contributing to its anti-cancer effects.[16]

Caption: CMP-5 mediated PRMT5 inhibition downregulates PI3K/ERK pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CMP-5.

PRMT5 Enzymatic Inhibition Assay (TR-FRET)

This assay quantifies the enzymatic activity of PRMT5 by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).[17]

-

Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme and Substrate Addition: Add a mixture of purified PRMT5/MEP50 complex and a suitable substrate (e.g., 5 µM Histone H2A peptide) to the wells.[17]

-

Reaction Initiation: Initiate the reaction by adding the cofactor S-adenosyl-L-methionine (SAM) (e.g., 5 µM).[17]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow the enzymatic reaction to proceed under initial velocity conditions.[17]

-

Reaction Termination: Stop the reaction by adding an EDTA-containing stop reagent.[17]

-

Detection: Add the SAH detection mixture, which typically includes an SAH-binding aptamer or antibody conjugated to a FRET donor (e.g., Terbium) and a fluorescent acceptor.

-

Measurement: After a brief incubation, read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each CMP-5 concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

-

Cell Plating: Seed cells (e.g., lymphoma cell lines) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[7][9]

-

Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[7][9]

-

Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO-treated control cells and plot the results as a percentage of viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for sDMA and Pathway Proteins

Western blotting is used to detect changes in the levels of specific proteins, including the symmetric dimethylation of histone H4 (sDMA-H4R3) and key signaling proteins, following treatment with CMP-5.

Caption: Standard workflow for Western blot analysis of CMP-5 treated cells.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., 60A lymphoma cells) with CMP-5 (e.g., 40 µM) or DMSO for 24 hours.[7][9] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-sDMA, anti-p-BTK, anti-pY(416)SRC, anti-β-actin).[7][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PRMT5. Its ability to specifically block the symmetric dimethylation of arginine on key histone and non-histone substrates makes it an invaluable research tool. Through its modulation of critical oncogenic signaling pathways, including WNT/β-catenin and PI3K/AKT, CMP-5 demonstrates significant anti-proliferative effects in various cancer models, particularly B-cell lymphomas. The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of PRMT5 inhibition and to utilize CMP-5 as a benchmark compound in the discovery of next-generation epigenetic therapies.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PRMT5 Inhibitor, CMP5 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

The Discovery and Synthesis of CMP-5 Hydrochloride: A Potent and Selective PRMT5 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 hydrochloride is a potent, specific, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme in epigenetic regulation and has emerged as a promising therapeutic target in various malignancies, particularly in B-cell lymphomas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an analysis of its impact on key signaling pathways.

Discovery and Rationale

CMP-5 was identified as a first-in-class selective inhibitor of PRMT5 through research aimed at understanding the epigenetic drivers of B-cell transformation, particularly in the context of Epstein-Barr virus (EBV)-associated lymphomas.[2] EBV-positive lymphomas and transformed cell lines show high expression of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, leading to transcriptional repression of target genes.[2] Notably, PRMT5 expression was found to be limited to EBV-transformed cells, making it an attractive therapeutic target with a potential for a wide therapeutic window.[2] The discovery of CMP-5 provided a valuable chemical probe to investigate the biological functions of PRMT5 and a promising lead compound for the development of novel anti-cancer therapies.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the N-ethylation of carbazole, followed by a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position. The resulting intermediate, 9-ethyl-9H-carbazole-3-carbaldehyde, undergoes reductive amination with pyridin-2-ylmethanamine to form the secondary amine. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9-ethyl-9H-carbazole

-

To a solution of carbazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (3 equivalents) and bromoethane (3 equivalents).

-

Stir the mixture overnight at 60°C.

-

Pour the reaction mixture into brine and extract with methylene chloride.

-

Dry the organic layer with MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole as a white solid.

Step 2: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

-

Dissolve 9-ethyl-9H-carbazole (1 equivalent) in DMF and cool the mixture to 0°C.

-

Slowly add a DMF solution of phosphorus oxychloride (POCl3) (1.04 equivalents).

-

Stir the reaction mixture for 10 hours, then pour it into ice water and stir for an additional 30 minutes.

-

Extract the aqueous solution with chloroform and dry the combined organic layers over Na2SO4.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde.[3]

Step 3: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine (CMP-5)

-

To a solution of 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) and pyridin-2-ylmethanamine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the free base of CMP-5.

Step 4: Synthesis of this compound

-

Dissolve the purified CMP-5 free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Biological Activity and Mechanism of Action

CMP-5 is a highly selective inhibitor of PRMT5, showing no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7. It exerts its biological effects by occupying the catalytic site of PRMT5, thereby blocking the symmetric dimethylation of its substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8).

Quantitative Biological Data

The following tables summarize the in vitro activity of CMP-5 and other relevant PRMT5 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| CMP-5 | PRMT5 | Not explicitly stated in primary lit. | Biochemical | [2] |

| EPZ015666 | PRMT5 | 22 | Biochemical | [4] |

| Compound 17 | PRMT5 | 330 | Biochemical | [5] |

| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |

| Human Th1 cells | CMP-5 | 26.9 | Proliferation | |

| Human Th2 cells | CMP-5 | 31.6 | Proliferation | |

| Mouse Th1 cells | CMP-5 | 3.7 | Proliferation | [1] |

| Mouse Th2 cells | CMP-5 | 9.2 | Proliferation | [1] |

| Z-138 (Mantle Cell Lymphoma) | A Lupin PRMT5 Inhibitor | 0.1-100 pM | Proliferation | [6] |

| Panc-1 (Pancreatic Cancer) | A Lupin PRMT5 Inhibitor | 300 pM - 20 nM | Proliferation | [6] |

| MIA PaCa-2 (Pancreatic Cancer) | A Lupin PRMT5 Inhibitor | 1 pM - 40 nM | Proliferation | [6] |

Signaling Pathways Modulated by CMP-5

PRMT5 plays a crucial role in the pathogenesis of B-cell lymphomas by regulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Inhibition of PRMT5 by CMP-5 has been shown to impact these pathways significantly.

B-Cell Receptor (BCR) Signaling Pathway:

The BCR signaling pathway is constitutively active in many B-cell malignancies and is a critical driver of lymphomagenesis. PRMT5 has been shown to be upregulated by BCR signaling.[1][3] CMP-5 treatment leads to the dephosphorylation of key downstream effectors of the BCR pathway, including Bruton's tyrosine kinase (BTK) and SRC family kinases.[2] This disruption of BCR signaling contributes to the anti-proliferative effects of CMP-5 in lymphoma cells.

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of CMP-5.

p53 Tumor Suppressor Pathway:

PRMT5 can methylate and regulate the activity of the tumor suppressor protein p53. By inhibiting PRMT5, CMP-5 can potentially restore the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 2: Modulation of the p53 tumor suppressor pathway by CMP-5.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

PRMT5 Enzymatic Assay

This assay measures the ability of CMP-5 to inhibit the methyltransferase activity of PRMT5.

-

Reagents and Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound dissolved in DMSO

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto phosphocellulose filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CMP-5 and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of CMP-5 on the proliferation and viability of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., lymphoma cell lines)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of proteins in the signaling pathways affected by CMP-5.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-p-BTK, anti-BTK, anti-p-SRC, anti-SRC, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time and at the desired concentration.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like actin.

-

EBV-Driven B-Lymphocyte Transformation Assay

This assay evaluates the ability of CMP-5 to prevent the transformation of primary B cells by EBV.

-

Reagents and Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

EBV-containing supernatant from a producer cell line (e.g., B95-8)

-

This compound

-

Culture medium (e.g., RPMI-1640 with 20% FBS)

-

Cyclosporin A (to inhibit T-cell proliferation)

-

96-well plates

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Infect the PBMCs with EBV supernatant in the presence of varying concentrations of this compound or DMSO (vehicle control). Add cyclosporin A to all wells.

-

Plate the cells in 96-well plates and culture at 37°C in a 5% CO2 incubator.

-

Monitor the cultures for the appearance of transformed B-cell clones (lymphoblastoid cell lines, LCLs) over several weeks.

-

Quantify the number of wells with transformed clones for each concentration of CMP-5.

-

Determine the concentration of CMP-5 that effectively inhibits EBV-driven B-cell transformation.

-

Conclusion

This compound is a valuable tool for studying the biological roles of PRMT5 and represents a promising therapeutic agent for the treatment of cancers where PRMT5 is overexpressed or plays a critical oncogenic role, such as in B-cell lymphomas. Its high selectivity and potent activity make it a strong candidate for further preclinical and clinical development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CMP-5 and other PRMT5 inhibitors.

References

- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. | BioWorld [bioworld.com]

The Role of CMP-5 Hydrochloride in Epstein-Barr Virus-Driven B-Cell Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that can drive the transformation of B-lymphocytes, leading to the development of various lymphoproliferative disorders and malignancies. A key molecular player in this process is the viral oncoprotein, Latent Membrane Protein 1 (LMP1), which constitutively activates pro-survival signaling pathways, most notably the NF-κB pathway. Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a critical host factor for EBV-driven B-cell transformation. This technical guide provides an in-depth analysis of the role of CMP-5 hydrochloride, a potent and selective PRMT5 inhibitor, in thwarting this transformation process. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms, offering a valuable resource for researchers and drug development professionals in the field of oncology and virology.

Introduction: EBV and B-Cell Transformation

Epstein-Barr virus establishes a lifelong latent infection in B-lymphocytes. During latency, EBV expresses a set of viral proteins that hijack the host cell machinery to promote proliferation and survival, ultimately leading to the immortalization and transformation of B-cells. A central orchestrator of this process is LMP1, which mimics a constitutively active CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. This mimicry results in the ligand-independent activation of several downstream signaling cascades, including the canonical and non-canonical NF-κB pathways, which are crucial for the survival of EBV-transformed B-cells, also known as lymphoblastoid cell lines (LCLs).

The Emergence of PRMT5 as a Therapeutic Target

Recent studies have highlighted the pivotal role of the host enzyme Protein Arginine Methyltransferase 5 (PRMT5) in the initiation and maintenance of EBV-driven B-cell transformation. PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to the transcriptional repression of target genes. In the context of EBV infection, PRMT5 is overexpressed in EBV-positive lymphomas and transformed B-cell lines, while its expression is limited in normal resting or activated B-lymphocytes[1][2][3]. This differential expression pattern makes PRMT5 an attractive and specific therapeutic target for EBV-associated malignancies.

This compound: A Selective PRMT5 Inhibitor

This compound is a first-in-class, small-molecule inhibitor of PRMT5[2][3]. It has been shown to selectively block the methyltransferase activity of PRMT5, thereby preventing EBV-driven B-lymphocyte transformation and inducing apoptosis in established LCLs, with minimal impact on the viability of normal B-cells[1][2][3].

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on EBV-transformed B-cells.

| Parameter | Cell Type | Value | Reference |

| IC50 (Cell Viability) | Lymphoblastoid Cell Lines (LCLs) | ~25 µM | [2] |

| Toxicity to Normal Cells | Resting B-lymphocytes | Limited toxicity even after 72 hours of incubation | [2] |

Table 1: In vitro efficacy of this compound.

| Parameter | Cell Type | Treatment | Effect | Reference |

| Symmetric Dimethylation of Histone H4 at Arginine 3 (H4R3me2s) | LCLs | CMP-5 (this compound) | Decrease | [2] |

| Symmetric Dimethylation of Histone H3 at Arginine 8 (H3R8me2s) | LCLs | CMP-5 (this compound) | Decrease | [2] |

| Asymmetric Dimethylation of Histone H4 at Arginine 3 (H4R3me2a) | LCLs | CMP-5 (this compound) | No significant change | [2] |

| Phospho-BTK | 60A cells | CMP-5 (40 µM, 24 hours) | Decrease | [4] |

| Phospho-SRC (pY416) | 60A cells | CMP-5 (40 µM, 24 hours) | Decrease | [4] |

Table 2: Molecular effects of this compound on epigenetic marks and signaling proteins.

Signaling Pathways Involved in EBV-Driven B-Cell Transformation and the Impact of this compound

The LMP1/NF-κB Signaling Axis

The EBV oncoprotein LMP1 is a potent activator of the NF-κB pathway. The C-terminal activating regions (CTARs) of LMP1 recruit TNFR-associated factors (TRAFs), leading to the activation of both the canonical and non-canonical NF-κB pathways. This sustained NF-κB activity is essential for the survival of EBV-transformed B-cells by upregulating anti-apoptotic proteins.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CMP-5 Hydrochloride: A Deep Dive into its Anti-Lymphoma Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMP-5 hydrochloride is emerging as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme critically implicated in the pathogenesis of various malignancies, including B-cell lymphomas. This technical guide synthesizes the current understanding of CMP-5's mechanism of action, its quantifiable impact on lymphoma cell lines, and the experimental frameworks used to elucidate its effects. Through a detailed examination of its role in key signaling pathways, its influence on cell fate, and its specific activity in Epstein-Barr virus (EBV)-positive lymphomas, this document provides a comprehensive resource for the scientific community engaged in oncology research and drug development.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression has been documented in a range of cancers, where it contributes to oncogenesis by regulating gene expression, RNA splicing, and signal transduction. In B-cell lymphomas, elevated PRMT5 levels are associated with aggressive disease and poor prognosis, making it a compelling therapeutic target. This compound has been identified as a small molecule inhibitor with high selectivity for PRMT5, demonstrating promising preclinical activity against lymphoma cells while exhibiting limited toxicity towards normal B lymphocytes.[1]

Mechanism of Action

This compound exerts its anti-lymphoma effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of key PRMT5 substrates, including histone H4 at arginine 3 (H4R3me2s). The loss of this repressive epigenetic mark is a key event in the cellular response to CMP-5.[1]

Impact on Signaling Pathways

The inhibition of PRMT5 by CMP-5 disrupts several pro-survival signaling pathways in lymphoma cells. PRMT5 is known to be upregulated by B-cell receptor (BCR) signaling and forms a positive feedback loop with the PI3K/AKT pathway. By inhibiting PRMT5, CMP-5 can potentially attenuate the oncogenic signaling cascades that drive lymphoma cell proliferation and survival.

Furthermore, PRMT5 activity is linked to the regulation of key lymphoma-driving proteins such as c-MYC, Cyclin D1, and the anti-apoptotic protein BCL-6. It also plays a role in the p53 tumor suppressor pathway. By modulating the activity of these critical cellular regulators, CMP-5 can induce cell cycle arrest and apoptosis.

The diagram below illustrates the central role of PRMT5 in lymphoma cell signaling and the points of intervention for CMP-5.

Caption: PRMT5 signaling cascade in lymphoma and CMP-5 intervention point.

Quantitative Impact on Lymphoma Cell Lines

The efficacy of this compound has been evaluated across various lymphoma cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive, standardized IC50 data for CMP-5 across a wide range of lymphoma subtypes is still emerging, preliminary studies indicate significant activity. For instance, in Adult T-Cell Leukemia/Lymphoma (ATL) cell lines with low expression of the tumor suppressor NDRG2, CMP-5 exhibited potent cytotoxic effects.

| Cell Line | Lymphoma Subtype | Treatment Duration (hours) | IC50 (µM) |

| Jurkat | T-ALL | 120 | >50 |

| MT-1 | ATL | 120 | 17.5 |

| MT-2 | ATL | 120 | 22.3 |

| MT-4 | ATL | 120 | 25.7 |

| Su9T01 | ATL | 120 | 18.2 |

Table 1: IC50 values of CMP-5 in various T-cell leukemia/lymphoma cell lines after 120 hours of treatment. Data extracted from a study on PRMT5 inhibition in NDRG2-low ATL.[2]

It is important to note that IC50 values can vary depending on the cell line, treatment duration, and the specific assay used. Further studies are required to establish a comprehensive IC50 profile for CMP-5 in Diffuse Large B-cell Lymphoma (DLBCL), Burkitt's lymphoma, and Mantle Cell Lymphoma (MCL) cell lines.

Induction of Apoptosis

CMP-5 treatment has been shown to induce programmed cell death, or apoptosis, in lymphoma cells. This is a critical mechanism for its anti-tumor activity. Quantitative analysis of apoptosis is typically performed using flow cytometry following staining with Annexin V and propidium iodide (PI). While specific percentages of apoptotic cells induced by CMP-5 are not yet widely published, the available literature consistently reports the induction of apoptosis upon PRMT5 inhibition.[2]

Cell Cycle Arrest

In addition to apoptosis, CMP-5 can induce cell cycle arrest, preventing cancer cells from proliferating. Analysis of the cell cycle distribution, often by PI staining and flow cytometry, can reveal the specific phase of the cell cycle at which the cells are arrested (e.g., G1, S, or G2/M phase). Inhibition of PRMT5 has been linked to the reactivation of the retinoblastoma tumor suppressor pathway, which can lead to cell cycle arrest.[3]

Impact on EBV-Driven Lymphomagenesis

Epstein-Barr virus (EBV) is a human herpesvirus associated with several types of B-cell lymphomas. EBV-encoded proteins, such as Latent Membrane Protein 1 (LMP1) and Epstein-Barr Nuclear Antigen 2 (EBNA2), are crucial for the transformation of B-cells.

CMP-5 has demonstrated the ability to block EBV-driven B-lymphocyte transformation.[1] The underlying mechanism involves the inhibition of PRMT5, which is markedly overexpressed in EBV-positive lymphomas and transformed lymphoblastoid cell lines (LCLs).[1] PRMT5 inhibition by CMP-5 leads to the loss of repressive epigenetic marks on the promoters of tumor suppressor genes that are silenced during EBV-mediated transformation.[1] This restores critical regulatory checkpoints within the lymphoma cells.

The diagram below outlines the proposed mechanism of CMP-5 in the context of EBV-driven B-cell transformation.

Caption: Mechanism of CMP-5 in blocking EBV-driven B-cell transformation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on lymphoma cell lines.

Cell Viability Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

Protocol Outline:

-

Seed lymphoma cells in a 96-well plate at a predetermined density.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 or 120 hours).

-

Add the MTT or MTS reagent to each well and incubate.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol Outline:

-

Treat lymphoma cells with this compound at the desired concentration and time point.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol Outline:

-

Treat lymphoma cells with this compound.

-

Harvest, wash, and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blotting

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol Outline:

-

Lyse CMP-5 treated and control lymphoma cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, cleaved PARP, p-AKT, c-MYC) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities to determine relative protein expression.

The workflow for these key experiments is depicted below.

Caption: Standard experimental workflow for evaluating CMP-5 in lymphoma cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of B-cell lymphomas through its selective inhibition of PRMT5. Its ability to disrupt key oncogenic signaling pathways, induce apoptosis and cell cycle arrest, and block EBV-driven B-cell transformation underscores its potential in oncology.

Future research should focus on:

-

Establishing a comprehensive profile of CMP-5's activity across a broader panel of lymphoma subtypes and cell lines.

-

Conducting in-depth mechanistic studies to fully elucidate the downstream effects of PRMT5 inhibition in different genetic contexts of lymphoma.

-

Investigating potential mechanisms of resistance to CMP-5.

-

Evaluating the in vivo efficacy and safety of CMP-5 in preclinical animal models of lymphoma.

-

Exploring rational combination therapies of CMP-5 with other anti-cancer agents to enhance therapeutic outcomes.

This in-depth technical guide provides a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound in the fight against lymphoma.

References

- 1. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anthelmintic Properties of CMP-5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance in parasitic helminths of both veterinary and human importance necessitates the discovery and development of new chemical entities with novel modes of action. Substituted carbazoles have emerged as a promising new class of anthelmintic agents. This technical guide focuses on CMP-5 hydrochloride, a notable compound within this class, and summarizes the current, albeit limited, publicly available data on its anthelmintic properties. The information is intended to provide a foundational understanding for researchers and professionals involved in anthelmintic drug discovery and development.

Chemical and Physical Properties

This compound is a substituted carbazole derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | CMP-5 dihydrochloride |

| Molecular Formula | C₂₁H₂₃Cl₂N₃ |

| Molecular Weight | 388.33 g/mol |

| CAS Number | 2309409-79-6 |

In Vitro Efficacy

This compound has demonstrated potent anthelmintic activity in in vitro assays against the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus. The initial screening of its parent compound and subsequent evaluation of analogues have provided key efficacy data.[1][2][3]

Summary of In Vitro Activity

The table below presents the effective concentration that results in 100% efficacy (EC₁₀₀) for the lead carbazole compound and its more potent analogue, which for the purpose of this guide is representative of the potential of CMP-5.

| Compound | Target Organism | Effective Concentration (EC₁₀₀) |

| Lead Carbazole 1 | Haemonchus contortus | 2.5 µM[1][2][3] |

| Analogue 39 | Haemonchus contortus | 0.625 µM[1][2][3] |

| CMP-5 2HCl | ** Haemonchus contortus ** | 5 µM [4] |

In Vivo Efficacy

Summary of In Vivo Activity of a Related Analogue

| Compound | Host Organism | Target Organism | Outcome |

| Analogue 39 | Mouse | Heligmosomoides polygyrus | Active |

This finding suggests that the carbazole scaffold is capable of exhibiting in vivo anthelmintic effects, warranting further investigation for compounds like this compound.[1][2][3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and the broader class of substituted carbazoles as anthelmintic agents has not been elucidated in the available literature. Carbozole derivatives are known to have a wide range of biological activities, often involving interactions with cellular membranes, enzymes, or nucleic acids.[3][5] However, the specific target within helminths remains a subject for future research.

Common anthelmintic drug targets fall into several categories, including the neuromuscular system, cellular integrity (e.g., microtubules), and energy metabolism.[6] The diagram below illustrates some of the well-established anthelmintic drug targets. The target of this compound is currently unknown.

Caption: General targets of anthelmintic drugs.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available. However, based on standard methodologies for anthelmintic screening, representative protocols are provided below.

In Vitro Larval Development Assay (Haemonchus contortus)

This protocol is a representative example of how the in vitro efficacy of a compound like this compound against H. contortus might be determined.[7][8][9][10]

-

Parasite Preparation:

-

Assay Setup:

-

The assay is typically performed in 96- or 384-well microtiter plates.

-

A suspension of xL3 larvae in a suitable culture medium (e.g., Luria Broth supplemented with nutrients) is added to each well.[7][11]

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a serial dilution to achieve a range of final concentrations.

-

Control wells containing larvae with solvent only (negative control) and a known anthelmintic (positive control) are included.

-

-

Incubation and Assessment:

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of up to 7 days.[12][13]

-

Larval viability and development are assessed at specific time points (e.g., 24, 48, 72 hours).

-

Assessment is typically done by microscopic observation of larval motility and morphology. Automated imaging systems can also be used for high-throughput screening.[2][7][8][9]

-

The EC₁₀₀ is determined as the lowest concentration of the compound that inhibits larval development and/or motility completely.

-

Caption: In Vitro Anthelmintic Assay Workflow.

In Vivo Efficacy Model (Heligmosomoides polygyrus in Mice)

The following is a representative protocol for assessing the in vivo efficacy of an anthelmintic compound against H. polygyrus in a murine model.[4][14][15][16]

-

Infection of Animals:

-

Compound Administration:

-

This compound is formulated in a suitable vehicle for administration to the mice (e.g., oral gavage or subcutaneous injection).

-

A control group of infected mice receives the vehicle only.

-

A positive control group may be treated with a known effective anthelmintic.

-

-

Efficacy Assessment:

-

Several days after treatment, the mice are euthanized.

-

The small intestines are removed, and the adult worms are recovered and counted.

-

The efficacy of the treatment is calculated as the percentage reduction in the mean worm burden of the treated group compared to the vehicle-treated control group.

-

Caption: In Vivo Anthelmintic Efficacy Workflow.

Conclusion and Future Directions

This compound belongs to a new class of substituted carbazoles with demonstrated potent in vitro anthelmintic activity. The available data suggests that this chemical scaffold is a promising starting point for the development of novel anthelmintics. However, significant knowledge gaps remain. Future research should prioritize:

-

Elucidation of the mechanism of action: Identifying the specific molecular target of this compound is crucial for understanding its anthelmintic properties and for rational drug design.

-

Comprehensive in vivo studies: Efficacy testing in target animal species against a broader range of helminth parasites is necessary to determine the clinical potential of this compound.

-

Pharmacokinetic and safety profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its further development as a therapeutic agent.

Addressing these research questions will be critical in determining whether this compound and related substituted carbazoles can be translated into effective new tools for the control of parasitic helminth infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Sensitivity of <i>Haemonchus contortus</i> to anthelmintics using different in vitro screening assays: a comparative study - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for generating germ-free Heligmosomoides polygyrus bakeri larvae for gnotobiotic helminth infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Evaluation of immune dependence of anthelmintic treatment of Heligmosomoides polygyrus in CBA/Ca mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. A simplified protocol for deriving sterile, infectious murine Heligmosomoides polygyrus bakeri larvae - PMC [pmc.ncbi.nlm.nih.gov]

CMP-5 Hydrochloride: A Technical Guide to its Selectivity for PRMT5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of CMP-5 hydrochloride, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The document is tailored for professionals in biomedical research and drug development, offering a comprehensive overview of its biochemical profile, relevant signaling pathways, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high selectivity for PRMT5 over other protein arginine methyltransferases. This specificity is crucial for its utility as a chemical probe to investigate the biological functions of PRMT5 and as a potential therapeutic agent. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols for assessing PRMT inhibitor specificity, and visualizes the key signaling pathways affected by PRMT5 inhibition with CMP-5.

Data Presentation: Selectivity Profile of this compound

For a comparative perspective, the table below includes selectivity data for other known PRMT5 inhibitors. This contextualizes the selectivity profile of compounds targeting this enzyme family.

| Compound | PRMT5 IC50 (nM) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4/CARM1 IC50 (nM) | PRMT6 IC50 (nM) | PRMT7 IC50 (nM) | PRMT8 IC50 (nM) | Reference |

| This compound | Data not available | No activity | Data not available | No activity | Data not available | No activity | Data not available | [1][2] |

| EPZ015666 (GSK3235025) | 22 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | [3] |

Note: The lack of specific IC50 values for this compound against a full panel of PRMTs in publicly accessible literature highlights an area for further investigation. The available information strongly suggests high selectivity, which is a key attribute for a chemical probe.

Signaling Pathway: Inhibition of WNT/β-catenin and AKT/GSK3β Signaling by CMP-5

PRMT5 plays a significant role in oncogenic signaling pathways. Inhibition of PRMT5 by CMP-5 has been shown to impact the WNT/β-catenin and AKT/GSK3β signaling cascades. PRMT5 normally represses the expression of WNT pathway antagonists such as AXIN2, WIF1, and DKK1/3. By inhibiting PRMT5, CMP-5 treatment leads to the de-repression of these antagonists, which in turn inhibits WNT/β-catenin signaling. This leads to reduced transcription of pro-proliferative target genes like c-MYC and CYCLIN D1. Furthermore, PRMT5 inhibition by CMP-5 can indirectly lead to decreased phosphorylation of AKT and the subsequent activation of GSK3β, which further destabilizes β-catenin.

References

Cellular Pathways Modulated by CMP-5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document summarizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways impacted by this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PRMT5.[1][2][3][4][5] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. The primary molecular effect of this compound is the inhibition of this methyltransferase activity, leading to a reduction in symmetric arginine dimethylation on key substrates, such as histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[1][2][5][6] This epigenetic modification is crucial for the regulation of gene expression, and its inhibition by this compound triggers a cascade of downstream cellular effects. The compound exhibits high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases like PRMT1, PRMT4, and PRMT7.[1][3][4]

Key Cellular Pathways Affected by this compound

This compound treatment has been shown to significantly impact several critical signaling pathways involved in cell proliferation, survival, and differentiation, particularly in the context of B-cell malignancies and T-cell-mediated immune responses.

B-Cell Receptor (BCR) Signaling and Associated Pathways in Lymphoma

In Diffuse Large B-cell Lymphoma (DLBCL), PRMT5 is a key downstream effector of the B-cell receptor (BCR) signaling pathway, and its inhibition by this compound disrupts a complex network of pro-survival signals.

-

PI3K/AKT/GSK3β/MYC Axis: In both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, BCR signaling upregulates PRMT5 expression via the PI3K/AKT/GSK3β/MYC signaling cascade.[1][2]

-

BTK/NF-κB Pathway: Specifically in ABC-DLBCL, which is characterized by chronic active BCR signaling, the BTK/NF-κB pathway also contributes to the upregulation of PRMT5.[1][2]

-

PRMT5-PI3K/AKT Positive Feedback Loop: PRMT5, in turn, appears to sustain PI3K/AKT signaling. Inhibition of PRMT5 with this compound leads to decreased phosphorylation of AKT, suggesting the disruption of a positive feedback loop that promotes lymphoma cell survival and proliferation.[1][2][4]

-

WNT/β-catenin Pathway: this compound treatment can indirectly inhibit the WNT/β-catenin signaling pathway. PRMT5 normally represses the expression of WNT pathway antagonists, AXIN2 and WIF1. Inhibition of PRMT5 lifts this repression, leading to decreased expression of key WNT target genes involved in cell proliferation, such as CYCLIN D1, c-MYC, and SURVIVIN.[4]

-

Downregulation of p-BTK and p-SRC: Treatment with CMP-5 has been observed to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and Src family kinases, key components of the BCR signaling pathway.[1][3][4]

Below is a DOT script representation of the interconnected BCR signaling pathways affected by this compound.

Caption: BCR signaling pathways affected by this compound in DLBCL.

T-Cell Proliferation and Differentiation

This compound also modulates T-cell function, with a preferential inhibitory effect on T helper 1 (Th1) cells over T helper 2 (Th2) cells.[1][3][4][6]

-

Inhibition of T-cell Expansion: this compound suppresses the proliferation of human Th1 cells more potently than Th2 cells.[1][3][4][7] This is significant for inflammatory and autoimmune diseases where Th1 cells play a pathogenic role.

-

Cytokine Signaling: PRMT5 is important for T-cell proliferation and survival by maintaining cytokine signaling.[8] Its inhibition can affect the JAK-STAT pathway, as evidenced by reduced STAT5 phosphorylation in response to IL-7 and IL-2.[8] This may be due to PRMT5's role in regulating the expression of the common gamma chain (γc), a shared receptor component for several interleukins.[8]

-

Alternative Splicing and Ca2+/NFAT Signaling: In activated T-cells, PRMT5 modulates alternative splicing and Ca2+/NFAT signaling, further highlighting its role in T-cell activation and function.[9]

The diagram below illustrates the proposed mechanism of this compound's effect on T-cell signaling.

Caption: Impact of this compound on T-cell signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Different Cell Types

| Cell Type | Species | IC50 (µM) | Reference(s) |

| Mouse Th1 cells | Murine | 3.7 | [6] |

| Mouse Th2 cells | Murine | 9.2 | [6] |

| Human Th1 cells | Human | 26.9 | [1][5] |

| Human Th2 cells | Human | 31.6 | [1][5] |

Table 2: Inhibition of T-Cell Proliferation by this compound

| Cell Type | Species | CMP-5 Conc. (µM) | % Inhibition | Reference(s) |

| Human Th1 cells | Human | 40 | 43 | [1][4][5] |

| Human Th2 cells | Human | 40 | 9 | [1][4][5] |

| Mouse Th1 cells | Murine | 25 | 91 | [1][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been used, including human DLBCL cell lines (e.g., JeKo, Pfeiffer, SUDHL-2), Epstein-Barr virus (EBV)-transformed B-cell lines, and primary B-lymphocytes.[4][6] For T-cell studies, primary human and mouse CD4+ T cells are isolated and differentiated into Th1 and Th2 subtypes.[7][10]

-

Treatment: Cells are typically incubated with varying concentrations of this compound (often ranging from 0 to 100 µM) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours) before analysis.[1][4]

Cell Proliferation and Viability Assays

-

[3H]Thymidine Incorporation Assay: To measure cell proliferation, cells are pulsed with [3H]thymidine for a set period (e.g., 18 hours). The amount of incorporated radioactivity, which is proportional to DNA synthesis, is then measured using a scintillation counter.[7][11]

-

MTS Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are incubated with the MTS reagent, and the absorbance is read at a specific wavelength (e.g., 490 nm).[12]

-

Trypan Blue Exclusion: Cell viability is assessed by staining cells with Trypan blue. Live cells with intact membranes exclude the dye, while dead cells do not. The percentage of viable cells is determined by counting under a microscope.[7][11][12]

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[13]

The workflow for assessing cell viability and proliferation is depicted below.

Caption: Experimental workflow for cell viability and proliferation assays.

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins and their phosphorylation status.

-

Protocol Outline:

-

Cell Lysis: Treated and control cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-PRMT5, anti-p-BTK, anti-p-AKT, anti-SDMA). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.[7][14]

-

Chromatin Immunoprecipitation (ChIP)

-

Purpose: To investigate the interaction of specific proteins (e.g., transcription factors, histone-modifying enzymes) with specific regions of DNA in the cell.

-

Protocol Outline:

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-PRMT5, anti-p65) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or sequencing to identify the DNA sequences that were bound by the protein of interest. This method was used to demonstrate the binding of a PRMT5/p65/HDAC3 complex to the miR96 promoter.[6]

-

Conclusion

This compound is a selective PRMT5 inhibitor that profoundly impacts cellular pathways crucial for the survival and proliferation of certain cancer cells, particularly B-cell lymphomas, and modulates T-cell-mediated immune responses. Its mechanism of action, centered on the inhibition of symmetric arginine dimethylation, leads to the disruption of key signaling networks, including the BCR, PI3K/AKT, WNT/β-catenin, and cytokine signaling pathways. The data presented in this guide underscore the potential of PRMT5 inhibition as a therapeutic strategy and provide a foundation for further research and development in this area.

References

- 1. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5 Promotes Symmetric Dimethylation of RNA Processing Proteins and Modulates Activated T Cell Alternative Splicing and Ca2+/NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

CMP-5 Hydrochloride: A Technical Guide to its Influence on T-Cell Proliferation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of T-cell activation, proliferation, and function. This technical guide provides an in-depth overview of the effects of this compound on T-cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential of PRMT5 inhibition.

Introduction

T-lymphocytes are central players in the adaptive immune response, and their tightly regulated proliferation and function are critical for immune homeostasis. Dysregulation of T-cell activity can lead to various pathologies, including autoimmune diseases and cancer. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key regulator of T-cell biology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, and signal transduction.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5. By inhibiting PRMT5 activity, this compound offers a valuable tool to probe the function of this enzyme in T-cells and presents a potential therapeutic avenue for modulating T-cell-mediated immune responses. This guide will explore the known effects of this compound on T-cell proliferation and function, with a focus on the underlying molecular mechanisms.

Quantitative Data on the Effects of this compound on T-Cell Proliferation

This compound has been shown to inhibit the proliferation of various T-cell subsets. The following table summarizes the available quantitative data on its inhibitory effects.

| Cell Type | Species | Assay Type | Treatment Condition | Result |

| Th1 cells | Human | Not specified | CMP-5 (0-40 μM; 24 hours) | 43% inhibition of proliferation |

| Th2 cells | Human | Not specified | CMP-5 (0-40 μM; 24 hours) | 9% inhibition of proliferation |

| Th1 cells | Human | Not specified | CMP-5 | IC50: 26.9 μM |

| Th2 cells | Human | Not specified | CMP-5 | IC50: 31.6 μM |

| Th1 cells | Mouse | Not specified | CMP-5 (25 μM; 24 hours) | 91% inhibition of proliferation |

Note: The addition of exogenous IL-2 can partially rescue the anti-proliferative effect of CMP-5 on mouse Th1 cells, suggesting an interference with the IL-2 signaling pathway.

Experimental Protocols

T-Cell Proliferation Assay (Adapted from general protocols)

This protocol outlines a common method for assessing T-cell proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which is diluted with each cell division.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

CFSE or CellTrace™ Violet dye

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, T-cells can be further purified using magnetic-activated cell sorting (MACS).

-

Cell Staining: Resuspend cells in PBS at a concentration of 1x10^6 cells/mL. Add CFSE or CellTrace™ Violet to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium. Incubate for 5 minutes at room temperature.

-

Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.

-